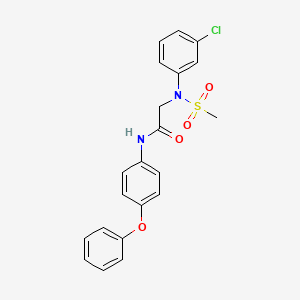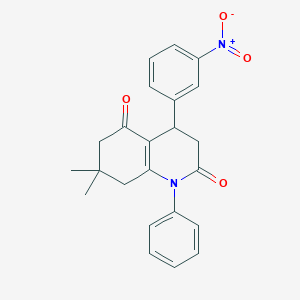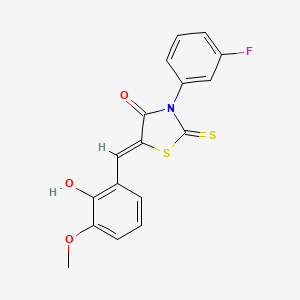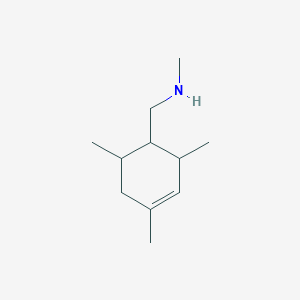
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as CP-690,550, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of cytoplasmic tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine production and the inhibition of immune responses. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to be highly selective for JAK3, with minimal inhibitory activity against other JAK family members.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have significant biochemical and physiological effects in various disease models. In a rat model of rheumatoid arthritis, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide reduced the severity of joint inflammation and bone destruction. In a mouse model of psoriasis, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide reduced the thickness of the epidermis and the infiltration of immune cells. In a mouse model of acute graft-versus-host disease, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide reduced the mortality rate and the severity of tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide.
Direcciones Futuras
There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. One area of interest is the potential use of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide in the treatment of cancer. JAK3 is involved in the signaling pathways of several growth factors, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in angiogenesis and tumor growth. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to explore its potential as a cancer therapy.
Another area of interest is the development of more potent and selective JAK3 inhibitors. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to be highly selective for JAK3, but it has some off-target inhibitory activity against JAK2 and TYK2. Developing more selective JAK3 inhibitors could improve the safety and efficacy of JAK3 inhibition as a therapeutic strategy.
Conclusion:
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines and growth factors. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and stability, but it also has some limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide as a therapeutic agent and to develop more potent and selective JAK3 inhibitors.
Métodos De Síntesis
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide involves several steps, starting with the reaction of 4-phenoxyaniline with 3-chlorobenzoyl chloride to form the intermediate 3-chloro-4-phenoxybenzamide. The intermediate is then reacted with methylsulfonyl chloride to form N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)benzamide, which is subsequently reacted with 3-chlorophenyl isocyanate to form N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the regulation of immune responses. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits JAK3 and reduces the production of cytokines, thereby suppressing the immune response. This makes N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(18-7-5-6-16(22)14-18)15-21(25)23-17-10-12-20(13-11-17)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHZXOYBGNSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4922130.png)

![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)



![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)